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Compound of Interest

Compound Name: PMX 53c

Cat. No.: B1573934 Get Quote

Physicochemical Characterization, Synthesis
Strategy, and Molecular Architecture
Executive Summary
PMX-53 (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]) is a synthetic, cyclic hexapeptide derived from the

C-terminal region of the complement protein C5a.[1][2] It functions as a potent, non-competitive

antagonist of the C5a Receptor 1 (C5aR1/CD88). Its rigid cyclic structure, facilitated by a

lactam bridge between the ornithine side chain and the arginine C-terminus, confers high

metabolic stability and oral bioavailability compared to linear analogues.

This guide addresses the precise molecular weight specifications, structural validation, and

robust synthesis protocols required for high-purity production.

Molecular Architecture & Physicochemical Profile
The "53c" designation often colloquially refers to the cyclic nature of PMX-53. The molecule is

defined by a specific stereochemical arrangement including a non-proteinogenic amino acid, D-

Cyclohexylalanine (dCha).[1][3]

2.1 Structural Specifications
Common Name: PMX-53[1][2][3][4][5][6][7][8][9]

Sequence: Ac-Phe-Orn-Pro-dCha-Trp-Arg (Cyclic Orn-Arg)
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Cyclization Type: Lactam bridge between the

-amino group of Ornithine (Orn2) and the C-terminal carboxyl group of Arginine (Arg6).

Stereochemistry: All residues are L-configuration except for dCha (D-configuration), which is

critical for receptor binding pocket fit.

2.2 Quantitative Data Table
Parameter Value Notes

Empirical Formula Free base form

Average Molecular Weight 896.10 Da Used for general calculations

Monoisotopic Mass 895.5068 Da
Used for Mass Spectrometry

(MS) validation

Purity Standard (HPLC) Required for biological assays

Solubility (Water) ~2 mg/mL
Salt-dependent (Acetate/TFA

salts are more soluble)

Solubility (DMSO) > 50 mg/mL Preferred stock solvent

IC50 (C5aR1) ~20 nM
Potent antagonism in

neutrophil chemotaxis assays

Critical Note on Molecular Weight: Commercial preparations of PMX-53 are often supplied as

Trifluoroacetate (TFA) salts. The gross weight of the powder will be higher than the molecular

weight of the free base (896.10 Da) due to the presence of counterions and hydration water.

Always rely on the Net Peptide Content (NPC) provided in the Certificate of Analysis for precise

molar dosing.

Synthesis & Manufacturing Protocol
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The synthesis of PMX-53 requires a specialized Solid-Phase Peptide Synthesis (SPPS)

strategy to accommodate the "side-chain to tail" cyclization.

3.1 Retrosynthetic Strategy
Direct cyclization on-resin is challenging due to the C-terminal Arginine being part of the ring.

The most robust method involves synthesizing the linear precursor on a hyper-acid-labile resin,

cleaving it while retaining side-chain protection (except for the cyclization points), and

performing solution-phase cyclization.

Core Workflow:

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

Linear Assembly: Ac-Phe-Orn(Aloc)-Pro-dCha-Trp(Boc)-Arg(Pbf)-[Resin].

Cyclization Strategy: Solution-phase amide bond formation.

3.2 Step-by-Step Protocol
Step 1: Resin Loading (C-Terminal Anchor)

Reagent: Fmoc-Arg(Pbf)-OH.

Action: Load onto 2-CTC resin using DIEA in DCM.

Rationale: 2-CTC allows cleavage of the peptide fragment using mild acid (1% TFA) without

removing the Pbf or Boc protecting groups on Arg and Trp.

Step 2: Linear Chain Elongation (Fmoc-SPPS)

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIEA).

Sequence Order:

Couple Fmoc-Trp(Boc)-OH

Couple Fmoc-dCha-OH
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Couple Fmoc-Pro-OH

Couple Fmoc-Orn(Mtt)-OH (Note: Use Mtt protection for Ornithine if planning selective

deprotection, or standard Boc if cleaving fully. For the 2-CTC route, the Orn side chain

must be free after cleavage).

Couple Fmoc-Phe-OH

N-Terminal Capping: Acetylate the N-terminus using Acetic Anhydride/DIEA.

Step 3: Cleavage from Resin

Reagent: 1% TFA in DCM (Treat 10 x 2 min).

Neutralization: Collect filtrate into Pyridine/Methanol to neutralize TFA immediately.

Result: Linear peptide: Ac-Phe-Orn(NH2)-Pro-dCha-Trp(Boc)-Arg(OH).

Note: The 1% TFA removes the Mtt group from Ornithine and cleaves the resin ester linkage,

but leaves Trp(Boc) and Arg(Pbf) intact.

Step 4: Cyclization (The Critical Step)

Condition: High Dilution (

mM) in DMF/DCM.

Coupling Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq).

Reaction: Stir for 12–24 hours. The free C-terminal Carboxyl of Arg reacts with the free

-Amino of Orn.

Validation: Monitor by HPLC for the shift in retention time (cyclic peptides typically elute later

than linear counterparts due to loss of polar groups and constrained hydrophobicity).

Step 5: Global Deprotection

Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.
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Time: 2–3 hours.

Action: Removes Pbf (Arg) and Boc (Trp).

3.3 Synthesis Workflow Diagram

2-CTC Resin Linear Assembly
(Fmoc-SPPS)

Load Arg(Pbf) Mild Acid Cleavage
(1% TFA)

Ac-Phe-Orn(Mtt)...Arg-Resin Linear Precursor
(Side-chain Protected)

Yields Free Orn-NH2 & Arg-COOH Cyclization
(PyBOP, High Dilution)

Intramolecular Amide Bond Global Deprotection
(95% TFA)

Remove Boc/Pbf Crude PMX-53Precipitation

Click to download full resolution via product page

Figure 1: Strategic workflow for the synthesis of PMX-53 utilizing a side-chain anchoring

strategy and solution-phase cyclization.

Analytical Validation (QC)
To ensure the integrity of the "53c" cyclic structure, the following validation steps are

mandatory.

4.1 Mass Spectrometry (ESI-MS)
Target: Monoisotopic Mass 895.51.

Observed Species:

Failure Mode: If a peak is observed at +18 Da (914.5 Da), the peptide is likely linear

(hydrolyzed or uncyclized).

4.2 HPLC Profile
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.

Gradient: 30% to 70% B over 30 mins.

Purity Requirement: >95% area under the curve. Impurities often include linear precursors or

stereoisomers (D-Phe or L-Cha contaminants).
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Biological Context: Mechanism of Action[5][10]
PMX-53 acts as a competitive antagonist at the C5aR1 (CD88) receptor.[10] C5a is a potent

anaphylatoxin released during complement activation. By blocking C5aR1, PMX-53 inhibits

downstream inflammatory cascades including chemotaxis, granule enzyme release, and

superoxide generation.

5.1 Signaling Pathway Blockade[1]
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Figure 2: Mechanism of Action. PMX-53 competitively binds to C5aR1, preventing C5a-

mediated G-protein activation and subsequent inflammatory responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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